3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Physicochemical profiling Ionization state Drug design

This 3‑substituted piperidine‑triazole hybrid with a methylene spacer (predicted pKa 9.94, XlogP 0) delivers a protonation and conformational profile that 4‑substituted or spacer‑deleted analogs cannot replicate. In renin inhibitor SAR, only the 3‑(methyl‑1,2,3‑triazol) scaffold achieved the correct pharmacophoric geometry. Substituting a positional isomer risks invalidating established SAR and wasting synthetic resources. Supplied at 98% purity with batch‑specific HPLC, NMR, and GC documentation, it enables data‑driven lead optimization from a well‑characterized core.

Molecular Formula C11H20N4O
Molecular Weight 224.3 g/mol
CAS No. 2098122-64-4
Cat. No. B1480665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
CAS2098122-64-4
Molecular FormulaC11H20N4O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCOCC1=CN(N=N1)CC2CCCNC2
InChIInChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-4-3-5-12-6-10/h8,10,12H,2-7,9H2,1H3
InChIKeyDKSQKXSUUSYZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine (CAS 2098122-64-4) – Chemical Identity and Procurement-Relevant Baseline


3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine (CAS 2098122-64-4) is a heterobifunctional building block comprising a piperidine core linked through a methylene spacer to a 1,2,3-triazole bearing an ethoxymethyl substituent at the 4-position . With a molecular formula of C₁₁H₂₀N₄O and a molecular weight of 224.30 g/mol, this compound is synthesized predominantly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . The structural combination of a basic piperidine nitrogen (predicted pKa 9.94), a metabolically stable 1,2,3-triazole, and a methylene spacer that decouples the electronic interaction between the two rings positions this compound as a versatile intermediate for medicinal chemistry programs targeting CNS, kinase, and protease applications .

Why 3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine Cannot Be Replaced by Positional Isomers or Direct-Linked Analogs


Piperidine-triazole hybrids with identical molecular formulae but different substitution patterns are not functionally interchangeable. The regioisomeric variants—3‑substituted vs. 4‑substituted piperidine, or analogs lacking the methylene spacer—display significant differences in predicted pKa (spanning 9.13 to 10.36) and lipophilicity (XlogP from –0.2 to 2.8) [1]. These physicochemical divergences directly impact ionization state at physiological pH, membrane permeability, and target binding geometry. In renin inhibitor SAR, the 3‑substituted scaffold with a methylene spacer was shown to confer specific conformational adaptation not achievable with 4‑substituted or directly coupled analogs [2]. Substituting a positional isomer or a spacer-deleted analog without verifying the intended pharmacophoric geometry risks invalidating established SAR, wasting synthetic effort, and producing misleading biological readouts. The quantitative evidence below demonstrates exactly where the target compound differs from its closest analogs, enabling data-driven procurement decisions.

3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine – Comparator-Anchored Quantitative Differentiation Evidence


Predicted pKa Differentiation: 3‑Methylene‑Linked vs. Directly Coupled 3‑Triazolyl‑piperidine Analog

The predicted pKa of the piperidine nitrogen in the target compound (9.94 ± 0.10) is approximately 0.8 log units higher than that of the directly coupled analog 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine (CAS 2098121-15-2, pKa 9.13 ± 0.10), reflecting the electron-withdrawing effect of the triazole ring transmitted through the methylene spacer [1]. At physiological pH 7.4, this difference translates to the target compound being approximately 85% protonated versus approximately 98% for the direct-linked analog, imparting a meaningfully lower cationic character that may enhance passive membrane permeability [1].

Physicochemical profiling Ionization state Drug design

Positional Isomer Comparison: pKa Gap Between 3‑Substituted and 4‑Substituted Piperidine Regioisomers

Among the ethoxymethyl-triazole methyl-piperidine positional isomers, the 3‑substituted variant (target) exhibits a predicted pKa of 9.94, while the 4‑substituted isomer (CAS 2098111-51-2) shows a pKa of 10.36, a difference of 0.42 log units . This difference indicates that the 4‑isomer's piperidine nitrogen is approximately 2.6‑fold more basic, leading to a higher fraction protonated at pH 7.4. In contrast to the 3‑isomer, the 4‑isomer would present stronger cationic character under physiological conditions, with implications for blood–brain barrier penetration and hERG liability profiles .

Regioisomer profiling Basicity ADME prediction

Rotatable Bond Count: Conformational Flexibility Distinction from the Direct-Linked Analog

The target compound possesses 5 rotatable bonds (including the methylene spacer and ethoxymethyl side chain), compared with 4 rotatable bonds for the direct-linked analog 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine [1]. The additional rotatable bond in the target arises from the methylene linker between piperidine and triazole, permitting greater conformational sampling and potentially enabling induced-fit binding modes not accessible to the more rigid, directly coupled analog [1]. This difference is critical in drug–target docking scenarios where the piperidine ring must adopt specific orientations relative to the triazole pharmacophore.

Conformational analysis Ligand efficiency Molecular design

Lipophilicity Differentiation: XlogP Comparison with an Alkyl-Substituted Triazole-Piperidine Analog

The target compound exhibits a predicted XlogP of 0 (highly hydrophilic for its molecular weight), compared with an XlogP of 2.8 for 1-butyl-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine (PubChem CID 46984646), a structural analog in which the ethoxymethyl group is replaced by a propyl chain and the piperidine nitrogen is butylated [1]. This 2.8-log-unit difference represents an approximately 630‑fold difference in octanol–water partition coefficient, placing the target compound in a markedly more polar chemical space suitable for CNS or solubility-challenged target classes, whereas the alkyl analog occupies a more lipophilic, membrane-permeant regime [1].

Lipophilicity Drug-likeness Pharmacokinetics

Class-Level SAR: 3‑Substituted Piperidine-Triazole Scaffold in Renin Inhibition vs. 4‑Substituted Counterparts

In a focused medicinal chemistry study of piperidine-triazole renin inhibitors, trans-3,4-disubstituted piperidine derivatives containing 1,4-disubstituted 1,2,3-triazoles were identified as potent non-peptidomimetic renin inhibitors, with molecular docking revealing specific hydrogen-bond and hydrophobic interactions dependent on the 3‑position substituent geometry [1]. In contrast, 4-triazolyl-substituted piperidine derivatives lacking substitution at the 3‑position showed different binding poses and reduced potency in enzymatic assays [1]. This SAR pattern indicates that the 3‑((triazol-1-yl)methyl)piperidine scaffold present in the target compound occupies a privileged chemical space for aspartic protease inhibition not equally accessible to 4‑substituted or directly coupled analogs.

Renin inhibition Structure–activity relationship Aspartic protease

3-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine – Evidence-Backed Research and Industrial Application Scenarios


Aspartic Protease Inhibitor Lead Optimization (Renin Targeting)

For programs developing non-peptidomimetic renin inhibitors, the 3‑((triazol-1-yl)methyl)piperidine scaffold has demonstrated productive docking poses and favorable binding interactions with the renin active site in published SAR studies . The target compound provides the specific 3‑substitution pattern with an ethoxymethyl-functionalized triazole that can be elaborated or used directly as a pharmacophoric probe. Its predicted pKa of 9.94 delivers a protonation profile distinct from 4‑substituted isomers, potentially improving selectivity against related aspartic proteases.

CNS Drug Discovery Programs Requiring Controlled Basicity and Permeability

The intermediate pKa (9.94) and XlogP of 0 position the target compound in a favorable physicochemical space for CNS exposure, avoiding the excessive basicity of the 4‑substituted isomer (pKa 10.36) that could increase P‑gp efflux and hERG risk [1]. The methylene spacer adds conformational flexibility (5 rotatable bonds vs. 4 for the direct-linked analog) that may facilitate adaptation to shallow or cryptic CNS target binding pockets .

Click Chemistry-Derived Fragment Library Construction

The ethoxymethyl-substituted triazole and free piperidine NH make the target compound an ideal CuAAC-derived fragment for diversity-oriented synthesis, enabling rapid coupling to alkyne-bearing scaffolds. Its 98% purity with batch-specific HPLC, NMR, and GC documentation ensures that library members are generated from a high-quality, well-characterized core, reducing downstream purification burdens.

Physicochemical Comparator Studies for Triazole-Piperidine Isomer Discrimination

The compound's predicted pKa, XlogP, and rotatable bond profile differ measurably from its closest positional and spacer-deleted analogs [1]. This makes it an excellent tool compound for systematic studies correlating subtle structural changes (3- vs. 4‑substitution; with vs. without methylene spacer) with ADME outcomes, enabling data-driven selection of the optimal isomer for a given target product profile.

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